molecular formula C10H14NO5P B1214453 Ethyl 4-Nitrophenyl P-ethylphosphonate CAS No. 546-71-4

Ethyl 4-Nitrophenyl P-ethylphosphonate

Cat. No.: B1214453
CAS No.: 546-71-4
M. Wt: 259.20 g/mol
InChI Key: XXUJMEYKYHETBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Nitrophenyl-O-ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H14NO5P. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrophenyl group, an ethyl group, and an ethylphosphonate moiety, which contribute to its unique chemical properties .

Safety and Hazards

The safety data sheet for a related compound, 4-Nitrophenyl phosphate, indicates that it may cause skin, eye, and respiratory tract irritation . The CDC’s NIOSH Pocket Guide to Chemical Hazards for EPN, another related compound, also lists similar hazards .

Future Directions

Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis of P-esters, such as Ethyl 4-nitrophenyl ethylphosphonate, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . This suggests that future research could focus on exploring these reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl-O-ethyl ethylphosphonate typically involves the reaction of 4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours .

Industrial Production Methods

Industrial production of P-Nitrophenyl-O-ethyl ethylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

P-Nitrophenyl-O-ethyl ethylphosphonate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The inhibition is often irreversible, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Nitrophenyl-O-ethyl ethylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a potent cholinesterase inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUJMEYKYHETBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048843
Record name Ethyl 4-nitrophenyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-71-4
Record name Ethyl 4-nitrophenyl P-ethylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl-O-ethyl ethylphosphonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitrophenyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Nitrophenyl P-ethylphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Nitrophenyl P-ethylphosphonate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-Nitrophenyl P-ethylphosphonate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-Nitrophenyl P-ethylphosphonate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Nitrophenyl P-ethylphosphonate
Reactant of Route 6
Ethyl 4-Nitrophenyl P-ethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.